molecular formula C17H15N5OS B293827 3,4-Dimethylphenyl [3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether

3,4-Dimethylphenyl [3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether

Cat. No. B293827
M. Wt: 337.4 g/mol
InChI Key: OLZLUCKKUZKSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethylphenyl [3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3,4-Dimethylphenyl [3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether is not fully understood. However, it has been proposed that it works by inhibiting certain enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that 3,4-Dimethylphenyl [3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has significant biochemical and physiological effects. It has been found to decrease the production of inflammatory cytokines and reduce tumor growth in animal models. It has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4-Dimethylphenyl [3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether in lab experiments is its potential as a therapeutic agent in various diseases. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 3,4-Dimethylphenyl [3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether. One direction is to further investigate its mechanism of action to optimize its use as a therapeutic agent. Another direction is to study its potential as an anti-viral agent against other viruses. Additionally, it would be interesting to study its potential as a neuroprotective agent in neurological diseases.

Synthesis Methods

The synthesis of 3,4-Dimethylphenyl [3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether involves a multistep process. The first step involves the reaction of 3-amino-5-methylthio-1,2,4-triazole with 3-bromo-2-chloropyridine in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with 3,4-dimethylbenzyl chloride in the presence of a base to yield the final product.

Scientific Research Applications

3,4-Dimethylphenyl [3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has been studied for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-diabetic properties. In addition, it has shown promise as an anti-viral agent against hepatitis B and C viruses.

properties

Molecular Formula

C17H15N5OS

Molecular Weight

337.4 g/mol

IUPAC Name

6-[(3,4-dimethylphenoxy)methyl]-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H15N5OS/c1-11-5-6-14(8-12(11)2)23-10-15-21-22-16(19-20-17(22)24-15)13-4-3-7-18-9-13/h3-9H,10H2,1-2H3

InChI Key

OLZLUCKKUZKSMS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CN=CC=C4)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CN=CC=C4)C

Origin of Product

United States

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